1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol
Overview
Description
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinol moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities
Pharmacokinetics
A related compound showed that the area under the plasma concentration-time curve (auc0-∞) and maximum plasma concentration (cmax) increased proportionally with the dose, but the clearance (cl) remained unchanged within the tested doses after single dose administration
Result of Action
A related compound was found to inhibit proliferation and induce differentiation in various types of cancer cells
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of many compounds
Biochemical Analysis
Biochemical Properties
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to significant biochemical interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the PI3K/AKT signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it affects gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It has been found to inhibit certain enzymes, such as protein kinases, which play a critical role in cell signaling and regulation . This inhibition leads to downstream effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal storage conditions but may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to promote cell differentiation and growth arrest, while at higher doses, it can induce apoptosis and exhibit toxic effects . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases . These interactions lead to the formation of metabolites that can further participate in biochemical reactions. The compound’s presence can alter metabolic flux and influence the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol has diverse applications in scientific research:
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 1-[4-(Trifluoromethyl)phenyl]pyrrolidine
- 4-(Trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol is unique due to the presence of both the amino and pyrrolidinol groupsThe trifluoromethyl group also imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for research and industrial applications .
Biological Activity
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol, also known as 2-Pyrrolidinone, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrrolidinone ring, an amino group, and a trifluoromethyl-substituted phenyl group, contributing to its lipophilicity and biological interactions.
- Molecular Formula : C11H11F3N2O
- Molecular Weight : 244.21 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets, potentially affecting its pharmacological properties.
The exact mechanisms of action of this compound are still under investigation. However, its structural characteristics suggest multiple pathways for interaction with various biological targets. The compound's ability to modulate factors such as potency, selectivity, and solubility is essential for developing effective drug candidates.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit significant antibacterial activity. For instance, pyrrole benzamide derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating promising potential as antibacterial agents .
Anticancer Properties
This compound has been linked to anticancer activity through various mechanisms:
- Inhibition of Proliferation : Studies have shown that related compounds can inhibit the proliferation of cancer cells by modulating the expression of intracellular lipid-binding proteins such as CRABP2 and FABP5. For example, the derivative 4-Amino-2-trifluoromethyl-phenyl retinate was found to inhibit proliferation in breast cancer cells .
- Induction of Differentiation : The same compound also promotes differentiation in certain cancer cell lines, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key features and potential activities of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | CHFNO | Different trifluoromethyl position; varied activity |
2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl] | CHFNO | Similar structure but different amino positioning |
4-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | CHFNO | Variation in amino group location; receptor interaction importance |
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antibacterial Efficacy : A study evaluating the antibacterial effects of pyrrole derivatives found that specific modifications to the structure significantly enhanced activity against Gram-positive bacteria .
- Cancer Cell Line Studies : Research involving breast cancer cell lines indicated that treatment with related compounds led to decreased proliferation rates and increased differentiation markers, suggesting therapeutic potential for targeting specific cancer types .
Properties
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-5-7(15)1-2-10(9)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVBUOKDUXKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-17-9 | |
Record name | 1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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